molecular formula C14H21NO2 B8186290 (2R,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester

(2R,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester

Cat. No.: B8186290
M. Wt: 235.32 g/mol
InChI Key: WNWAEQQJVUIGDT-CMPLNLGQSA-N
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Description

(2R,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and tert-butyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of benzaldehyde with tert-butyl acetoacetate under basic conditions to form an intermediate.

    Reduction and Amination: The intermediate is then subjected to reduction, followed by amination to introduce the amino group.

    Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries to ensure the desired (2R,3S) configuration.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-Amino-3-phenyl-propionic acid
  • (2R,3S)-2-Amino-3-phenyl-butyric acid methyl ester
  • (2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester

Uniqueness

(2R,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester is unique due to its specific tert-butyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific stereochemistry is crucial.

Properties

IUPAC Name

tert-butyl (2R,3S)-2-amino-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(11-8-6-5-7-9-11)12(15)13(16)17-14(2,3)4/h5-10,12H,15H2,1-4H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWAEQQJVUIGDT-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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